molecular formula C11H14BrNO3 B13546683 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid

4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid

Cat. No.: B13546683
M. Wt: 288.14 g/mol
InChI Key: YYMZSRDGCPBSAM-UHFFFAOYSA-N
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Description

4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14BrNO3 It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyphenylbutanoic acid, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-amino-4-(4-methoxyphenyl)butanoic acid.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(3-bromo-4-methoxyphenyl)butanoic acid, while reduction can produce 4-amino-4-(4-methoxyphenyl)butanoic acid.

Scientific Research Applications

4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-(4-methoxyphenyl)butanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    4-Amino-4-(3-bromo-4-hydroxyphenyl)butanoic acid: Has a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.

Uniqueness

4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity in synthetic applications and its potential interactions with biological targets.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14BrNO3/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15)

InChI Key

YYMZSRDGCPBSAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCC(=O)O)N)Br

Origin of Product

United States

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